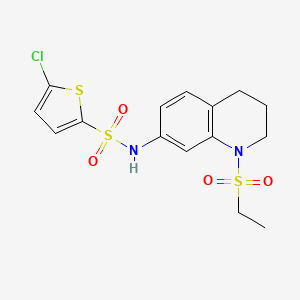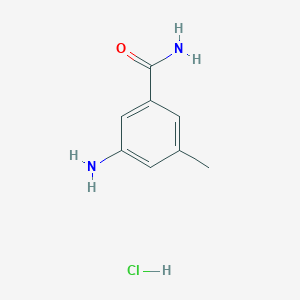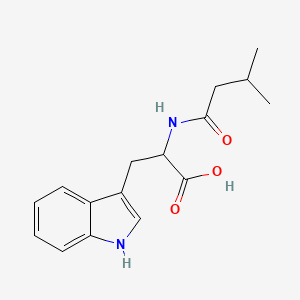
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid, also known as AMPA, is a compound that belongs to the family of amino acid derivatives. It is a potent agonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors. AMPA is widely used in scientific research to study the mechanisms of neural signaling and synaptic plasticity.
Applications De Recherche Scientifique
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid is widely used in scientific research to study the mechanisms of neural signaling and synaptic plasticity. It is used as a tool to activate 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid receptors and induce changes in synaptic transmission and plasticity. 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid is also used to study the role of glutamate receptors in various physiological and pathological conditions, such as neurodegenerative diseases, epilepsy, and addiction.
Mécanisme D'action
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid acts as an agonist of the 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid receptor, which is a subtype of ionotropic glutamate receptors. When 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid binds to the receptor, it induces a conformational change that leads to the opening of the ion channel and the influx of cations such as sodium and calcium. This results in the depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP).
Biochemical and Physiological Effects:
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid has been shown to induce changes in synaptic transmission and plasticity in various regions of the brain. It has been implicated in the regulation of learning and memory, as well as in the pathophysiology of various neurological and psychiatric disorders. 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid has also been shown to have effects on other physiological systems, such as the cardiovascular system and the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid is a potent and selective agonist of the 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid receptor, which makes it a valuable tool for studying the mechanisms of neural signaling and synaptic plasticity. However, it also has limitations, such as its short half-life and the potential for desensitization of the receptor. These limitations need to be taken into account when designing experiments using 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid.
Orientations Futures
There are many future directions for 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid research. One area of interest is the development of new 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid receptor modulators that can selectively target different subtypes of the receptor. Another area of interest is the use of 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid in the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Additionally, 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid research can contribute to our understanding of the mechanisms of neural plasticity and the development of new therapies for brain injuries and diseases.
Méthodes De Synthèse
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-indolylacetic acid with (S)-3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to obtain the final product, 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-2-(3-methylbutanoylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)7-15(19)18-14(16(20)21)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGWIDABKSUST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)
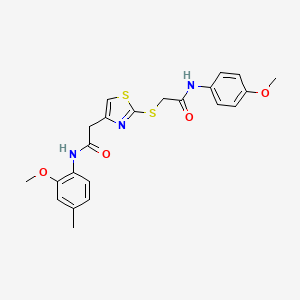
![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2384886.png)
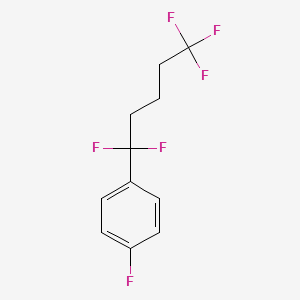
![4'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2384888.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2384889.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2384894.png)
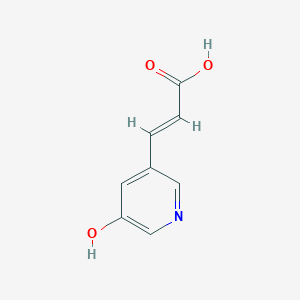
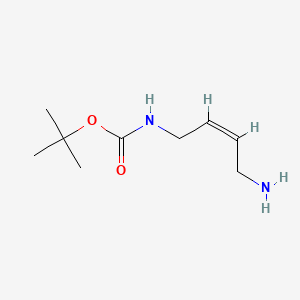
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2384899.png)
![4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2384904.png)
